N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide

Description

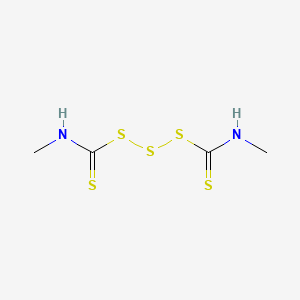

N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide is a sulfur-rich organosulfur compound characterized by a trisulfane (-S-S-S-) backbone flanked by dimethyl-substituted carbothioamide groups. Its structure combines thioamide functionality with a flexible sulfur chain, making it relevant in materials science and agrochemical research.

Properties

CAS No. |

5439-56-5 |

|---|---|

Molecular Formula |

C4H8N2S5 |

Molecular Weight |

244.5 g/mol |

IUPAC Name |

(methylcarbamothioyldisulfanyl) N-methylcarbamodithioate |

InChI |

InChI=1S/C4H8N2S5/c1-5-3(7)9-11-10-4(8)6-2/h1-2H3,(H,5,7)(H,6,8) |

InChI Key |

KUFLYCHNBFSPKZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)SSSC(=S)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide typically involves the reaction of dimethylamine with carbon disulfide, followed by the introduction of sulfur. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.

Substitution: The thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

Scientific Research Applications

N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiocyclam-Hydrogen Oxalate

Thiocyclam-hydrogen oxalate (N,N-dimethyl-1,2,3-trithian-5-amine ethanedioate) shares structural similarities with the target compound, particularly in its trithiane (three-sulfur) core and dimethylamine substituents . Key differences include:

- Functional Groups : Thiocyclam incorporates an oxalate counterion and an amine group, whereas N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide features carbothioamide (-CS-NH-) moieties.

- Applications: Thiocyclam is a known pesticide, leveraging its sulfur content for insecticidal activity, while the carbothioamide groups in the target compound may enhance metal-binding or catalytic properties.

| Property | Thiocyclam-Hydrogen Oxalate | This compound |

|---|---|---|

| Core Structure | 1,2,3-Trithiane | 1,3-Trisulfanedicarbothioamide |

| Substituents | N,N-dimethylamine, oxalate | N(1),N(3)-Dimethyl carbothioamide |

| Primary Use | Pesticide | Hypothesized: Catalysis/Materials Science |

N,N′-Dimethyl-1,3-Propanediamine Derivatives

and highlight N,N′-dimethyl-1,3-propanediamine as a precursor in surfactant synthesis .

- Thermal Stability : Surfactants derived from N,N′-dimethyl-1,3-propanediamine exhibit temperature resistance up to 180°C, suggesting that sulfur-rich analogs like this compound may similarly resist thermal degradation.

- Micelle Formation : The trisulfane chain in the target compound could enhance micellar stability compared to single-chain surfactants, analogous to Gemini surfactants’ improved performance .

Prenylated Benzoic Acid Derivatives

describes prenylated benzoic acids with dimethyl-octaenyl chains . Although structurally distinct, these compounds underscore the role of alkyl substitution in modulating solubility and reactivity—a factor critical to the behavior of this compound.

Research Findings and Hypotheses

Sulfur-Driven Reactivity

The trisulfane backbone likely confers redox activity, as seen in other polysulfanes (e.g., diallyl trisulfide in garlic). This could enable applications in vulcanization or as a sulfur donor in crosslinking reactions.

Comparative Thermodynamic Stability

Density-functional theory (DFT) studies () suggest that exact-exchange terms improve thermochemical accuracy in sulfur-containing systems . Computational modeling of the target compound could predict bond dissociation energies (S-S vs. C-S) relative to thiocyclam or trisulfides.

Surface Activity

Gemini surfactants () demonstrate that multi-chain designs lower critical micelle concentrations (CMC) . The trisulfanedicarbothioamide’s structure may achieve similar or superior surface activity, though experimental validation is needed.

Biological Activity

N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide is a compound of significant interest due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies, drawing from diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of multiple sulfur atoms in its structure, which is critical for its biological activity. The compound can be represented as follows:

- Molecular Formula : C₅H₁₁N₂S₃O₂

- Molecular Weight : 195.28 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways related to cancer and inflammation.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. A study demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15.4 | Induction of apoptosis |

| HT29 (Colon) | 12.7 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10.5 | Inhibition of proliferation |

These results suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation in cancer cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have reported:

- Bacterial Strains Tested : E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC) : Ranges from 32 to 64 µg/mL for various strains.

This antimicrobial activity may be linked to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed a strong scavenging effect with IC50 values lower than those of standard antioxidants like ascorbic acid, indicating superior antioxidant potential.

Case Study 2: Enzyme Inhibition

In a detailed enzyme inhibition assay, this compound was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound demonstrated potent inhibition with IC50 values of 5.2 µM for AChE and 7.8 µM for BuChE, suggesting potential applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.